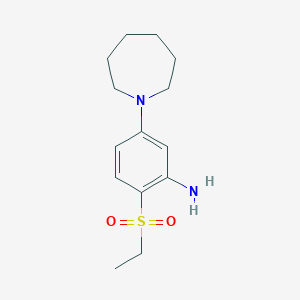
5-(1-Azepanyl)-2-(ethylsulfonyl)aniline
Vue d'ensemble
Description
5-(1-Azepanyl)-2-(ethylsulfonyl)aniline (AESA) is an aniline derivative with a unique structure. It has been studied for its potential in a variety of applications, ranging from chemical synthesis to biomedical research.
Applications De Recherche Scientifique
Novel Reactive Dyes Synthesis
Researchers have developed novel reactive dyes by using an intramolecular color matching combination based on azo and anthraquinone multiple chromophores. These dyes, synthesized using components like 1-amino-8-naphthol-3,6-disulfonic acid and 2-amino-5-naphthol-7-sulfonic Acid as coupling components, and sulfonyl aniline derivatives as diazo components, exhibit beautiful colors including taupe, violet, and claret-red. These dyes show excellent dyeing performances and fastness on cotton fabric, highlighting significant advantages in colors and reproducibility, potentially resolving low dyeing compatibility issues (Zhang et al., 2018).
Nonlinear Optical Applications
A study on polyphosphazenes with second-order nonlinear optical chromophore, where sulfonyl groups act as acceptors, has demonstrated a novel synthetic strategy. These polymers, featuring aniline or indole groups as side chains, show good solubility in common organic solvents and thermal stability. Their optical properties, including absorption and emission characteristics, have important implications for the development of advanced materials in photonics (Li et al., 2004).
Conductive Polymers
Research on the electropolymerization of aniline derivatives has led to the development of water-soluble, self-doped polymers. These studies explore the effects of synthesis conditions on conductivity and molecular weight distribution, contributing to the broader understanding of conductive polymers' synthesis and applications (Tang et al., 1998).
Pharmacological Fragment Synthesis
The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a precursor to various protein-kinase inhibitors or enzyme modulators, highlights its significance as a pharmacophoric fragment in potent VEGFR2 inhibitors. This compound is part of structures in numerous compounds with biological activities, primarily antitumor properties. The study provides a synthesis pathway from commercially available precursors, offering a base for further pharmacological research (Murár et al., 2013).
Azo Dye Biodegradation
Investigations into the biodegradation of azo dyes in co-cultures of anaerobic granular sludge with aerobic aromatic amine-degrading cultures reveal a promising approach for the mineralization of azo dyes. This integrated anaerobic/aerobic process allows for the reductive cleavage of azo bonds, followed by the oxidative degradation of the resulting aromatic amines, potentially offering a comprehensive method for the treatment of azo dye-contaminated wastewater (Tan et al., 1999).
Propriétés
IUPAC Name |
5-(azepan-1-yl)-2-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-19(17,18)14-8-7-12(11-13(14)15)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVIKNCUUHOLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Azepanyl)-2-(ethylsulfonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



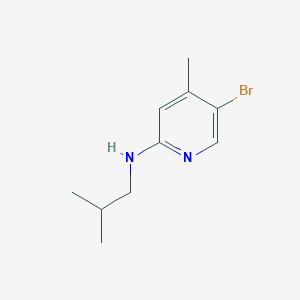

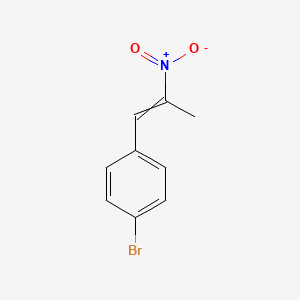
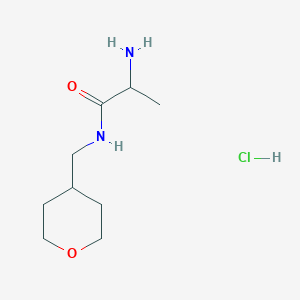
![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)
![5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525235.png)
![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)
![1H-pyrrolo[2,3-c]pyridin-4-amine](/img/structure/B1525238.png)
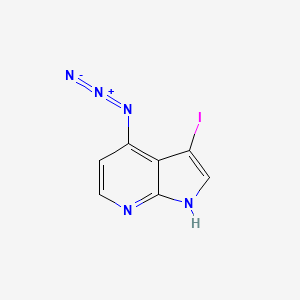
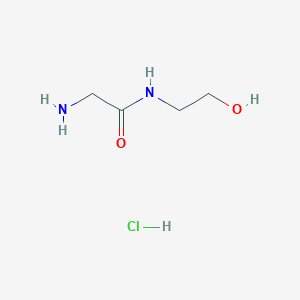
![2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525241.png)
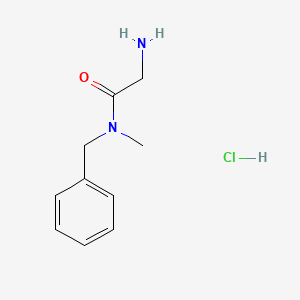
![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)
![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)